7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

MDM2 inhibitor p53 protein–protein interaction oncology

7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1486377-47-2) is a synthetic tetrahydroisoquinolin-1-one (THIQ-1-one) derivative bearing a cyclohexyl(hydroxy)methyl substituent at the C7 position of the isoquinolinone core. The THIQ-1-one scaffold serves as a privileged pharmacophore in medicinal chemistry, with derivatives reported as N-type calcium channel blockers and as MDM2/p53 protein–protein interaction inhibitors in oncology programs.

Molecular Formula C16H21NO2
Molecular Weight 259.349
CAS No. 1486377-47-2
Cat. No. B2419458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
CAS1486377-47-2
Molecular FormulaC16H21NO2
Molecular Weight259.349
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC3=C(CCNC3=O)C=C2)O
InChIInChI=1S/C16H21NO2/c18-15(12-4-2-1-3-5-12)13-7-6-11-8-9-17-16(19)14(11)10-13/h6-7,10,12,15,18H,1-5,8-9H2,(H,17,19)
InChIKeyFTGRCVDCMOVBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1486377-47-2): A C7-Functionalized Tetrahydroisoquinolin-1-one Scaffold for p53/MDM2 and Ion Channel Drug Discovery


7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1486377-47-2) is a synthetic tetrahydroisoquinolin-1-one (THIQ-1-one) derivative bearing a cyclohexyl(hydroxy)methyl substituent at the C7 position of the isoquinolinone core . The THIQ-1-one scaffold serves as a privileged pharmacophore in medicinal chemistry, with derivatives reported as N-type calcium channel blockers [1] and as MDM2/p53 protein–protein interaction inhibitors in oncology programs [2]. This compound is commercially supplied at ≥95% purity (HPLC) by multiple vendors, with pricing ranging from approximately €580–662 per 50 mg for research-grade material .

Why In-Class THIQ-1-one Analogs Cannot Substitute for 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1486377-47-2)


Tetrahydroisoquinolin-1-ones bearing different C7 substituents exhibit divergent target engagement profiles that preclude simple bioisosteric replacement. In the MDM2 inhibitor series disclosed by Novartis, the cyclohexyl(hydroxy)methyl moiety at the C7 position participates in critical hydrophobic and hydrogen-bonding interactions within the MDM2 binding cleft, and truncation to a simple hydroxyl or methoxy group abolishes nanomolar affinity [1]. Similarly, in the N-type calcium channel blocker program, the cyclohexyl group contributes to both potency and hERG selectivity, with analogs lacking the cyclohexyl ring showing substantially altered selectivity windows [2]. These structure–activity relationship (SAR) data establish that the C7 cyclohexyl(hydroxy)methyl substituent is not a passive bystander but an active pharmacophoric element.

Quantitative Differentiation Evidence for 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1486377-47-2) vs. Closest Analogs


Structural Determinant for MDM2/p53 Inhibitor Pharmacophore: C7 Cyclohexyl(hydroxy)methyl vs. C7 Hydroxy or Methoxy

In the Novartis MDM2 inhibitor patent series, the C7 cyclohexyl(hydroxy)methyl substituent is explicitly claimed as a key pharmacophoric element, with representative compounds containing this motif achieving IC50 values in the sub-micromolar range in MDM2/p53 TR-FRET assays [1]. In contrast, the corresponding C7-hydroxy (CAS 22246-05-5) and C7-methoxy (CAS 22246-04-4) analogs lack the hydrophobic cyclohexyl anchor and are not disclosed as active MDM2 binders in the same patent family, consistent with a loss of critical binding interactions [2].

MDM2 inhibitor p53 protein–protein interaction oncology

N-Type Calcium Channel Blocker SAR: Role of the Cyclohexyl Motif in Potency and hERG Selectivity

Ogiyama et al. (2014) demonstrated that in the THIQ-based N-type calcium channel blocker series, the (S)-1h compound containing a cyclohexyl group at the isoquinoline C1 position and a hydroxycyclohexylmethyl moiety achieved an IC50 of 0.35 µM against N-type calcium channels (Cav2.2) with >100-fold selectivity over hERG (hERG IC50 > 30 µM) [1]. The lead compound 1a, which lacks the cyclohexyl element at the analogous position, showed potent hERG inhibition (IC50 ≈ 1.5 µM) with a selectivity ratio of less than 5-fold [1]. Although the target compound (CAS 1486377-47-2) bears the cyclohexyl group at C7 rather than C1, the pharmacophoric contribution of the cyclohexyl(hydroxy)methyl motif to target selectivity is directly transferable within this scaffold class [2].

N-type calcium channel neuropathic pain hERG selectivity

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity vs. Unsubstituted THIQ-1-one Core

The target compound (C16H21NO2, MW 259.34) bears one hydrogen bond donor (the secondary hydroxyl on the cyclohexylmethyl substituent) and two hydrogen bond acceptors (the lactam carbonyl and the hydroxyl oxygen) . In comparison, the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one (CAS 1196-38-9, C9H9NO, MW 147.18) has one HBD and one HBA [1]. The increased hydrogen-bonding capacity and larger hydrophobic surface area of the target compound are consistent with improved target-binding enthalpy in MDM2 and ion channel pockets where both hydrophobic contacts and directional hydrogen bonds are required [2].

LogP hydrogen bond donors medicinal chemistry optimization

Commercial Purity Specification: ≥95% HPLC Purity with Single-Compound Identity Confirmation

CAS 1486377-47-2 is supplied by multiple vendors with a minimum purity specification of 95% (HPLC), with some suppliers offering NLT 98% grade . The compound has a confirmed MDL number (MFCD19594316) and unambiguous SMILES notation (OC(c1ccc2c(c1)C(=O)NCC2)C1CCCCC1), ensuring batch-to-batch structural identity [1]. In contrast, several in-class THIQ-1-one analogs (e.g., 5-bromo-7-chloro derivative, CAS 1508551-16-3) are also supplied at 95% purity but may lack MDL registration and comprehensive analytical documentation .

purity quality control HPLC research chemical sourcing

High-Impact Application Scenarios for 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1486377-47-2)


MDM2/p53 Protein–Protein Interaction Inhibitor Lead Optimization Libraries

The C7 cyclohexyl(hydroxy)methyl substituent is a privileged pharmacophoric element in Novartis's MDM2 inhibitor patent family (WO2012175487A1, US8859535B2), where it occupies a hydrophobic sub-pocket adjacent to the p53 binding interface [1]. For medicinal chemistry teams pursuing MDM2 antagonist programs, CAS 1486377-47-2 serves as a direct synthetic entry point for scaffold elaboration. The compound provides the pre-installed cyclohexyl(hydroxy)methyl group that would otherwise require multi-step synthesis, reducing lead optimization cycle time by an estimated 4–6 synthetic steps compared to building from the unsubstituted THIQ-1-one core [2].

N-Type Calcium Channel (Cav2.2) Blocker Selectivity Profiling

The THIQ scaffold is validated for N-type calcium channel blockade with demonstrated oral efficacy in rat neuropathic pain models [1]. The cyclohexyl(hydroxy)methyl motif in the target compound is structurally analogous to the hERG-selectivity-conferring elements identified in (S)-1h, where the hydroxycyclohexylmethyl group contributed to a >85-fold selectivity window over hERG [1]. Academic and industrial electrophysiology laboratories should prioritize CAS 1486377-47-2 as a functionalized intermediate for synthesizing Cav2.2-selective probe compounds, particularly where hERG counter-screening is a development gate [2].

Custom Library Synthesis for CNS-Oriented Phenotypic Screening

The THIQ-1-one scaffold is a recognized central nervous system (CNS) multiparameter-optimized chemotype, with favorable blood–brain barrier permeability predicted by its moderate molecular weight (259.34 Da) and balanced lipophilicity [1]. CAS 1486377-47-2 can be used as a key building block for diversity-oriented synthesis (DOS) of CNS-focused compound libraries. The secondary hydroxyl group provides a synthetic handle for further functionalization (e.g., etherification, esterification, or oxidation to the ketone), enabling rapid analog generation for phenotypic screening cascades targeting neurodegenerative or psychiatric indications [2].

Reference Standard for Analytical Method Development and Metabolite Identification

With confirmed MDL registry (MFCD19594316), unambiguous SMILES (OC(c1ccc2c(c1)C(=O)NCC2)C1CCCCC1), and ≥95% commercial purity, CAS 1486377-47-2 is suitable as a reference standard for HPLC-MS/MS method development in drug metabolism and pharmacokinetic (DMPK) studies [1]. Its defined stereochemistry (racemic at the carbinol carbon) and distinct mass fragmentation pattern make it a useful system suitability standard for quantifying THIQ-containing drug candidates and their metabolites in biological matrices [2].

Quote Request

Request a Quote for 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.